(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride
Overview
Description
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl and a molecular weight of 209.71 g/mol . It is a derivative of the amino acid L-alanine and is often used as an intermediate in the synthesis of various pharmaceutical compounds . This compound appears as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with 2-ethylbutanol. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of large-scale reactors to ensure high yield and purity . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and 2-ethylbutanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Produces L-alanine and 2-ethylbutanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: Employed in studies involving amino acid derivatives and their biological activities.
Medicine: Investigated for its potential use in antiviral drugs, such as remdesivir.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its hydrolysis to release L-alanine and 2-ethylbutanol . L-alanine can then participate in various metabolic pathways, while 2-ethylbutanol may be further metabolized or excreted . The compound’s effects are primarily due to the biological activities of its hydrolysis products.
Comparison with Similar Compounds
Similar Compounds
L-Alanine methyl ester hydrochloride: Another ester derivative of L-alanine, used in peptide synthesis.
L-Alanine tert-butyl ester hydrochloride: Similar in structure but with a tert-butyl group instead of an ethylbutyl group.
Uniqueness
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its use as an intermediate in the synthesis of antiviral drugs like remdesivir highlights its importance in pharmaceutical research .
Biological Activity
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its biological activities, particularly in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C9H20ClNO2
- Molecular Weight : Approximately 201.72 g/mol
- CAS Number : 946511-97-3
The structure includes an ethyl butyl group attached to an amino acid derivative, which is crucial for its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Interaction studies have indicated its binding affinity to several receptors and enzymes, which may contribute to its therapeutic effects.
Pharmacological Profile
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. For instance, similar compounds have shown efficacy against viral infections like Ebola and other RNA viruses, highlighting the potential for this compound in antiviral drug development .
- Neuroprotective Effects : Compounds structurally related to this compound have been noted for their neuroprotective effects. This suggests that the compound may also play a role in protecting neuronal cells from damage .
- Metabolic Pathways : The compound's derivatives are often involved in amino acid metabolism, which is critical for various physiological functions .
Study on Antiviral Efficacy
A study investigating the antiviral efficacy of related compounds demonstrated that certain derivatives of this compound could inhibit viral replication in vitro, showing EC50 values comparable to established antiviral agents . This highlights the compound's potential as a lead candidate for further development in antiviral therapies.
Neuroprotective Studies
Research focusing on neuroprotective properties indicated that compounds similar to this compound could enhance acetylcholine release, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-aminopropanoate | C5H11ClNO2 | Simple structure; primarily a synthetic intermediate |
Methyl 2-aminopropanoate | C4H9ClNO2 | Used in similar synthetic pathways |
Propyl 2-aminopropanoate | C6H13ClNO2 | Exhibits different solubility characteristics |
L-Alanine | C3H7NO2 | Essential amino acid; involved in protein synthesis |
This table illustrates how this compound stands out due to its specific chiral configuration and potential therapeutic roles.
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOVGXNPHPIJ-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946511-97-3 | |
Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylbutyl L-Alaninate Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM82R73WUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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